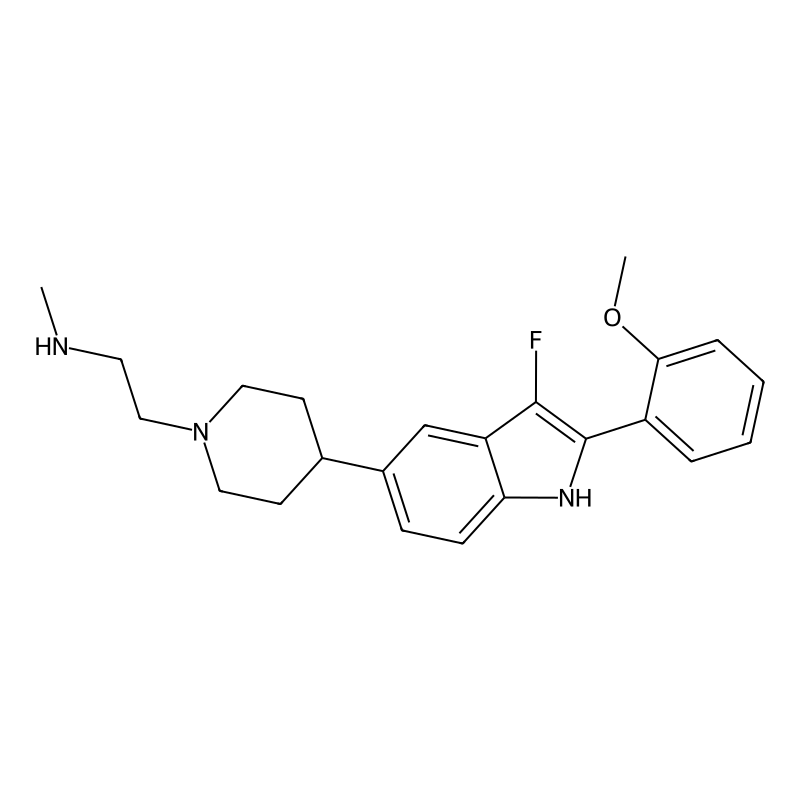PRMT4-IN-1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
PRMT4-IN-1, also known as coactivator-associated arginine methyltransferase 1 inhibitor, targets the enzyme protein arginine methyltransferase 4. This enzyme plays a crucial role in the methylation of arginine residues on proteins, which is essential for various biological processes including gene expression regulation, RNA splicing, and cell signaling. The compound is particularly significant in cancer research and therapeutic development due to its involvement in regulating apoptosis and cell proliferation in various cell types, especially in lymphocytes and epithelial cells .
PRMT4 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to arginine residues on target proteins. This reaction can lead to different methylation states, such as monomethylation or asymmetrical dimethylation. The activity of PRMT4 can influence various downstream signaling pathways by modifying the interactions between proteins and their substrates. For example, PRMT4-mediated methylation of histones can alter chromatin structure and gene expression profiles, impacting cellular responses to stress and differentiation cues .
PRMT4-IN-1 has been shown to inhibit PRMT4 activity effectively, leading to reduced arginine methylation levels. This inhibition has significant biological implications, particularly in the context of apoptosis. Elevated levels of PRMT4 are associated with increased lymphocyte death during sepsis and other inflammatory conditions. By inhibiting PRMT4, PRMT4-IN-1 can enhance cell survival and reduce apoptosis in lymphocytes and epithelial cells exposed to stressors such as lipopolysaccharides . Additionally, studies indicate that PRMT4 plays a role in regulating the cell cycle and differentiation processes, making it a potential target for cancer therapies .
The synthesis of PRMT4-IN-1 typically involves several organic chemistry techniques including:
- Reactions involving amines and carboxylic acids: These reactions often form key intermediates that are subsequently modified.
- Coupling reactions: These are used to link different molecular fragments together to construct the final compound.
- Purification techniques: After synthesis, compounds are purified using chromatography methods to ensure high purity for biological testing.
Specific synthetic routes may vary based on the desired properties of the final compound, including its solubility and ability to penetrate cellular membranes .
PRMT4-IN-1 is primarily investigated for its potential applications in:
- Cancer therapy: By inhibiting PRMT4, this compound may help restore normal apoptotic pathways in cancer cells.
- Autoimmune diseases: Modulating the activity of PRMT4 could influence immune responses, offering therapeutic avenues for conditions characterized by excessive lymphocyte apoptosis.
- Inflammatory conditions: Targeting PRMT4 may mitigate tissue damage during inflammatory responses by preserving epithelial cell integrity .
Research on PRMT4-IN-1 has focused on its interactions with various biological targets:
- Protein-protein interactions: Inhibition of PRMT4 alters the dynamics of protein complexes involved in transcriptional regulation.
- Cell signaling pathways: Studies have shown that inhibiting PRMT4 can affect downstream signaling pathways related to cell survival and proliferation.
- Gene expression modulation: The compound's effects on methylation patterns have been linked to changes in gene expression profiles relevant to cancer progression and immune function .
Several compounds exhibit similar mechanisms of action or target protein arginine methyltransferases. Here is a comparison highlighting the uniqueness of PRMT4-IN-1:
| Compound Name | Target Enzyme | Mechanism of Action | Unique Features |
|---|---|---|---|
| TP-064 | Protein arginine methyltransferase 4 | Selective inhibitor; promotes lymphocyte survival | Specifically designed for PRMT4 inhibition |
| BMS pyrazole inhibitor 7f | Protein arginine methyltransferase 1 | Selective across multiple PRMTs | Broad-spectrum activity |
| GSK3326595 | Protein arginine methyltransferase 5 | Inhibits asymmetric dimethylation | Focused on a different PRMT family member |
| MS023 | Protein arginine methyltransferases 1 & 3 | Dual inhibitor; affects multiple pathways | Non-selective; broader target range |
PRMT4-IN-1 is unique due to its specific targeting of protein arginine methyltransferase 4 while having minimal effects on other members of the PRMT family. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in treating conditions associated with aberrant PRMT4 activity .








